InChI=1S/C12H19NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,9-10H,2-3,6-8H2,1H3,(H,13,14)(H,15,16)/t9-,10+/m0/s1
. The compound has two defined atom stereocenters . Although specific synthesis methods for 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid haven't been documented, similar cyclohexene carboxylic acid derivatives are often synthesized through Diels-Alder reactions . This reaction involves the cycloaddition of a diene (a molecule with two double bonds) and a dienophile (a molecule with a double bond) to form a six-membered ring. The Diels-Alder reaction provides a versatile route for constructing the cyclohexene core, and subsequent modifications can introduce the desired substituents.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5